molecular formula C17H19ClN4O2S B11178361 1-(3-chloro-4-methylphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11178361
M. Wt: 378.9 g/mol
InChI Key: ILGGFQOTJRSMBP-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the thiadiazole moiety: This step might involve the reaction of a suitable precursor with reagents like thiosemicarbazide.

    Attachment of the 3-chloro-4-methylphenyl group: This can be done through substitution reactions using chlorinated aromatic compounds.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide would depend on its specific interactions with biological targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural uniqueness: The specific arrangement of functional groups and the presence of the thiadiazole moiety.

    Biological activity: Differences in potency, selectivity, and mechanism of action compared to similar compounds.

Properties

Molecular Formula

C17H19ClN4O2S

Molecular Weight

378.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19ClN4O2S/c1-3-4-14-20-21-17(25-14)19-16(24)11-7-15(23)22(9-11)12-6-5-10(2)13(18)8-12/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,19,21,24)

InChI Key

ILGGFQOTJRSMBP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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